molecular formula C14H11N3O4S2 B2465013 4-methylsulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 896351-02-3

4-methylsulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2465013
CAS RN: 896351-02-3
M. Wt: 349.38
InChI Key: FARFJDSHUHGJOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-methylsulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide” is a derivative of oxadiazole . Oxadiazole is a heterocyclic compound with a five-membered ring that contains two carbon atoms, one oxygen atom, and two nitrogen atoms . It is known for its broad range of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of “4-methylsulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide” includes an oxadiazole ring, which is a five-membered heterocyclic ring that contains two carbon atoms, one oxygen atom, and two nitrogen atoms . This type of ring system is also known as azoximes, oxybiazole, biozole, diazoxole, furadiazole, and furoxans .


Chemical Reactions Analysis

While specific chemical reactions involving “4-methylsulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide” are not available, oxadiazole derivatives are known to exhibit various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .

Scientific Research Applications

Cyclooxygenase-2 Inhibitors

This compound has been evaluated in vitro as a cyclooxygenase-2 (COX-2) inhibitor . COX-2 inhibitors are a type of nonsteroidal anti-inflammatory drug (NSAID) that directly targets COX-2, an enzyme responsible for inflammation and pain. Selectivity for COX-2 reduces the risk of peptic ulceration, and is the main feature of celecoxib, rofecoxib, and other members of this drug class .

Anti-Inflammatory Activity

The compound has shown good anti-inflammatory activity . This makes it potentially useful in the treatment of conditions characterized by inflammation, such as arthritis, bursitis, and tendonitis .

Ulcerogenic Liability

Regarding the ulcerogenic liability, the compound was found to be safe . This suggests that it could be used in treatments without causing ulcers, a common side effect of many anti-inflammatory drugs .

Physicochemical Properties and Drug-likeness Profiles

In silico prediction of physicochemical properties, ADME (Absorption, Distribution, Metabolism, and Excretion), and drug-likeness profiles were also studied for this compound . This information is crucial in the early stages of drug development .

Cannabinoid-1 (CB1) Receptor Antagonists

There is a structural similarity between this compound and a series of 5-thiophen-2-yl pyrazole derivatives, which have been studied as potent and selective cannabinoid-1 (CB1) receptor antagonists . Therefore, it’s possible that this compound could also have potential as a CB1 antagonist .

Photocatalytic Hydrogen Evolution

Although not directly related to the compound , a growing body of literature has shown that the sulfone group can act as an electron-output site owing to its strong electron-withdrawing ability . Therefore, it’s possible that this compound could also have potential applications in photocatalytic hydrogen evolution .

properties

IUPAC Name

4-methylsulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4S2/c1-23(19,20)10-6-4-9(5-7-10)12(18)15-14-17-16-13(21-14)11-3-2-8-22-11/h2-8H,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARFJDSHUHGJOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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